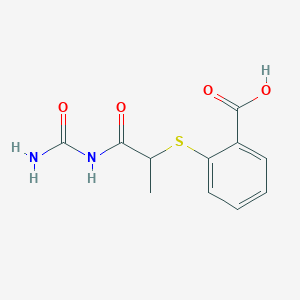
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid typically involves the reaction of substituted 2-aminobenzothiazoles with iso(thio)cyanates, (thio)phosgenes, (thio)carbamoyl chlorides, 1,1’-(thio)carbonyldiimidazoles, and carbon disulfide . These reactions are carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio-urea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize the yield and selectivity of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thio-urea group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Similar compounds include other thio-urea derivatives and benzothiazole-based molecules, such as:
Frentizole: Used for the treatment of rheumatoid arthritis.
Bentaluron: A herbicide used in winter corn crops.
Methabenzthiazuron: Used as a wood preservative.
Uniqueness
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a thio-urea group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H12N2O4S |
|---|---|
分子量 |
268.29 g/mol |
IUPAC名 |
2-[1-(carbamoylamino)-1-oxopropan-2-yl]sulfanylbenzoic acid |
InChI |
InChI=1S/C11H12N2O4S/c1-6(9(14)13-11(12)17)18-8-5-3-2-4-7(8)10(15)16/h2-6H,1H3,(H,15,16)(H3,12,13,14,17) |
InChIキー |
IEDCBONQUVGJJU-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(=O)N)SC1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


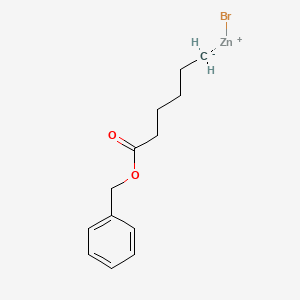
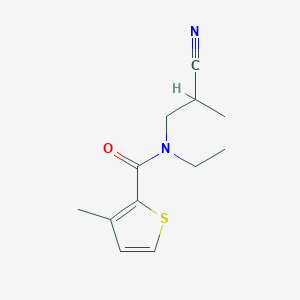
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)

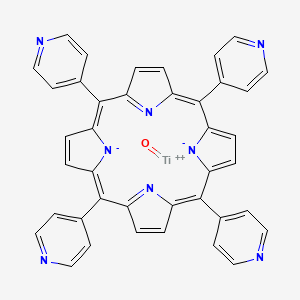

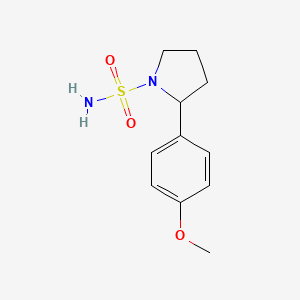
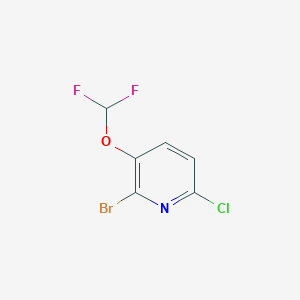
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)

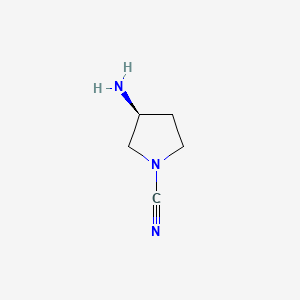
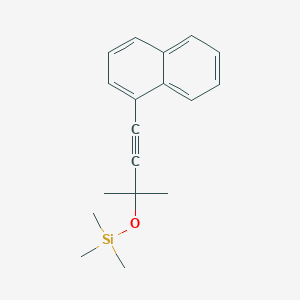
![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
